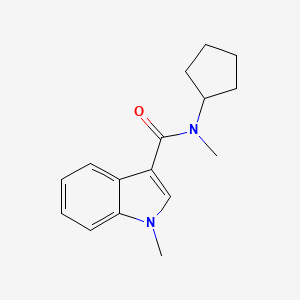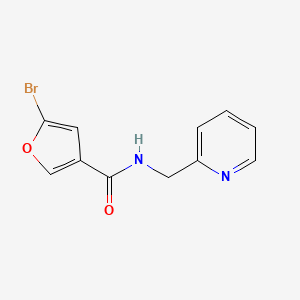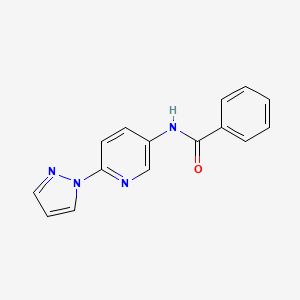
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, also known as MQC, is a chemical compound that has been extensively studied for its potential use in scientific research. MQC is a heterocyclic compound that contains both a pyridine and a quinoline ring, and it has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or enzymes in cells. In the case of its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to bind specifically to zinc ions, resulting in a change in its fluorescence properties. In the case of its use as an anti-cancer agent, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to induce apoptosis in cancer cells by disrupting specific pathways involved in cell survival.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to zinc ions and induce apoptosis in cancer cells, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been shown to have antioxidant properties. This makes it a potential candidate for further research into the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its ability to selectively bind to zinc ions. This makes it a useful tool for studying the role of zinc ions in biological systems. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research into potential cancer treatments.
One of the limitations of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its potential toxicity. While studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is relatively non-toxic, further research is needed to fully understand its safety profile. Additionally, its specificity for zinc ions may limit its usefulness in certain experiments where other metal ions are of interest.
将来の方向性
There are several potential future directions for research on N-(6-methylpyridin-2-yl)quinoline-8-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is its potential as a fluorescent probe for the detection of metal ions. Further studies are needed to develop more sensitive and selective methods for detecting zinc ions using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide.
Finally, further research is needed to fully understand the safety profile of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, particularly in vivo. This will be important for determining its potential as a therapeutic agent.
合成法
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with 8-aminoquinoline in the presence of a palladium catalyst. This method results in the formation of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide with a yield of around 70%. Other methods for synthesizing N-(6-methylpyridin-2-yl)quinoline-8-carboxamide include the reaction of 2-chloro-6-methylpyridine with 8-aminoquinoline, and the reaction of 2-amino-6-methylpyridine with 8-chloroquinoline.
科学的研究の応用
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of potential applications in scientific research. One of its main uses is as a fluorescent probe for the detection of metal ions, particularly zinc ions. N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to selectively bind to zinc ions, and this binding results in a change in its fluorescence properties. This makes N-(6-methylpyridin-2-yl)quinoline-8-carboxamide a useful tool for studying the role of zinc ions in biological systems.
In addition to its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been studied for its potential as an anti-cancer agent. Studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further research into potential cancer treatments.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-14(18-11)19-16(20)13-8-3-6-12-7-4-10-17-15(12)13/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBQWFMEWOJGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)





![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)



![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)